4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2,5-dimethylpyrrole in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyanoethylation reaction to introduce the cyano group. Finally, the benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium acetate may be employed to facilitate specific steps in the synthesis, ensuring high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as nonlinear optical chromophores.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The compound’s cyano group can participate in hydrogen bonding, while the dimethylamino group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Known for its nonlinear optical properties.
4-[(E)-2-(4-dimethylaminophenyl)ethenyl]quinoxaline: Used in the synthesis of nonlinear optical chromophores.
Uniqueness
4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid stands out due to its combination of functional groups, which confer unique electronic and steric properties. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-16-13-20(14-21(15-25)18-5-7-19(8-6-18)24(28)29)17(2)27(16)23-11-9-22(10-12-23)26(3)4/h5-14H,1-4H3,(H,28,29)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFKIAGYBXCYJA-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.